molecular formula C20H17ClN4O5 B13864455 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide

4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide

Cat. No.: B13864455
M. Wt: 428.8 g/mol
InChI Key: ZYIYGDLCGGCPGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolone derivatives, including Demethyl Lenvatinib Quinolone, involves several methods. One common approach is the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst . Another method involves the use of aromatic amines and diethyl acetylenedicarboxylate through hydroamination followed by a Friedel–Crafts reaction . These reactions typically occur under mild conditions, making them suitable for industrial applications.

Industrial Production Methods

Industrial production of quinolone derivatives often employs large-scale synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Demethyl Lenvatinib Quinolone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce various hydroquinolones .

Scientific Research Applications

Demethyl Lenvatinib Quinolone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Demethyl Lenvatinib Quinolone is unique due to its specific role as a metabolite of Lenvatinib and its ability to inhibit multiple receptor tyrosine kinases. This distinguishes it from other quinolones, which primarily target bacterial enzymes .

Properties

Molecular Formula

C20H17ClN4O5

Molecular Weight

428.8 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxy-2-oxo-1H-quinoline-6-carboxamide

InChI

InChI=1S/C20H17ClN4O5/c21-13-5-10(3-4-14(13)25-20(29)23-9-1-2-9)30-17-8-18(27)24-15-7-16(26)12(19(22)28)6-11(15)17/h3-9,26H,1-2H2,(H2,22,28)(H,24,27)(H2,23,25,29)

InChI Key

ZYIYGDLCGGCPGV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=O)NC4=CC(=C(C=C43)C(=O)N)O)Cl

Origin of Product

United States

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